molecular formula C20H18N2O5 B4910465 N-(1,3-benzodioxol-5-yl)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide

N-(1,3-benzodioxol-5-yl)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide

Cat. No.: B4910465
M. Wt: 366.4 g/mol
InChI Key: ZWNMXXPGTHQGFN-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide is a complex organic compound that features both a benzodioxole and an isoindole moiety. These structural motifs are often found in various biologically active molecules, making this compound potentially significant in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide likely involves multiple steps, including the formation of the benzodioxole and isoindole rings, followed by their coupling. Typical reaction conditions might include:

    Formation of Benzodioxole: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Formation of Isoindole: This can be synthesized via the condensation of phthalic anhydride with amines.

    Coupling Reaction: The final step would involve coupling the benzodioxole and isoindole derivatives under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions could target the carbonyl groups in the isoindole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines or alcohols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as in drug development for targeting specific biological pathways.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-yl)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide: can be compared with other compounds featuring benzodioxole or isoindole moieties.

    Benzodioxole Derivatives: Compounds like piperonyl butoxide, which is used as a pesticide synergist.

    Isoindole Derivatives: Compounds like thalidomide, which has immunomodulatory effects.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which might confer unique biological activities or chemical reactivity compared to other compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-11(2)17(22-19(24)13-5-3-4-6-14(13)20(22)25)18(23)21-12-7-8-15-16(9-12)27-10-26-15/h3-9,11,17H,10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNMXXPGTHQGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC2=C(C=C1)OCO2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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